Zoracopan

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

2243483-63-6 |

|---|---|

Molecular Formula |

C31H31BrN6O3 |

Molecular Weight |

615.5 g/mol |

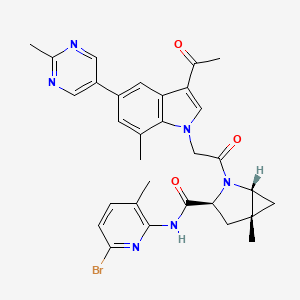

IUPAC Name |

(1R,3S,5R)-2-[2-[3-acetyl-7-methyl-5-(2-methylpyrimidin-5-yl)indol-1-yl]acetyl]-N-(6-bromo-3-methyl-2-pyridinyl)-5-methyl-2-azabicyclo[3.1.0]hexane-3-carboxamide |

InChI |

InChI=1S/C31H31BrN6O3/c1-16-6-7-26(32)35-29(16)36-30(41)24-10-31(5)11-25(31)38(24)27(40)15-37-14-23(18(3)39)22-9-20(8-17(2)28(22)37)21-12-33-19(4)34-13-21/h6-9,12-14,24-25H,10-11,15H2,1-5H3,(H,35,36,41)/t24-,25+,31-/m0/s1 |

InChI Key |

UXNFPLOWFUTNEC-NTWBYJAHSA-N |

Isomeric SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)[C@@H]2C[C@]3(C[C@H]3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |

Canonical SMILES |

CC1=C(N=C(C=C1)Br)NC(=O)C2CC3(CC3N2C(=O)CN4C=C(C5=C4C(=CC(=C5)C6=CN=C(N=C6)C)C)C(=O)C)C |

Origin of Product |

United States |

Foundational & Exploratory

Zoracopan (ALXN2080): A Technical Guide to a Novel Complement Factor D Inhibitor for Inflammatory Diseases

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoracopan (also known as ALXN2080) is an investigational, orally administered small molecule that acts as a selective inhibitor of complement factor D (CFD). Developed by Alexion, AstraZeneca Rare Disease, this compound targets the alternative pathway (AP) of the complement system, a key driver of inflammation in a variety of diseases. By inhibiting CFD, the rate-limiting enzyme of the AP, this compound offers a targeted approach to modulating excessive complement activation. This technical guide provides an in-depth overview of the mechanism of action, available preclinical and clinical data, and relevant experimental methodologies for this compound, positioning it as a promising therapeutic candidate for a range of inflammatory conditions.

Introduction: The Role of the Alternative Complement Pathway in Inflammation

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to chronic inflammation and tissue damage, contributing to the pathophysiology of numerous autoimmune and inflammatory disorders. The complement cascade is activated through three main pathways: the classical, lectin, and alternative pathways. The alternative pathway (AP) functions as a powerful amplification loop for all three pathways, making it a key therapeutic target.

Complement Factor D (CFD) is a serine protease that is the rate-limiting enzyme in the activation of the AP. It cleaves Factor B when bound to C3b, forming the AP C3 convertase (C3bBb). This convertase then cleaves more C3, leading to a rapid amplification of the complement response and the generation of pro-inflammatory mediators.

This compound: Mechanism of Action

This compound is a selective inhibitor of complement factor D. By binding to CFD, this compound blocks its proteolytic activity, thereby preventing the cleavage of Factor B and the subsequent formation of the AP C3 convertase. This inhibition effectively dampens the amplification of the complement cascade, reducing the production of downstream inflammatory mediators.

dot

Data Presentation

As this compound is currently in early-stage clinical development, publicly available quantitative data is limited. The following table summarizes the known information.

| Parameter | Value | Source |

| Drug Name | This compound (ALXN2080) | Alexion, AstraZeneca Rare Disease |

| Target | Complement Factor D (CFD) | [1] |

| Mechanism of Action | Selective inhibitor of CFD | [1] |

| Development Phase | Phase 1 | [1] |

Experimental Protocols

Detailed experimental protocols for this compound are not yet publicly available. However, based on standard methodologies for characterizing complement inhibitors, the following assays are likely to have been employed in its preclinical and clinical development.

Complement Factor D Inhibition Assay

Objective: To determine the in vitro potency of this compound in inhibiting the enzymatic activity of CFD.

Methodology:

-

Recombinant human CFD is incubated with varying concentrations of this compound.

-

A fluorogenic or chromogenic substrate for CFD is added to the reaction mixture.

-

The rate of substrate cleavage is measured over time using a plate reader.

-

The concentration of this compound that results in 50% inhibition of CFD activity (IC50) is calculated.

Hemolytic Assay

Objective: To assess the functional inhibition of the alternative complement pathway by this compound in a cell-based assay.

Methodology:

-

Rabbit erythrocytes, which are susceptible to lysis by the human alternative complement pathway, are used as target cells.

-

Normal human serum, as a source of complement proteins, is pre-incubated with a range of this compound concentrations.

-

The rabbit erythrocytes are then added to the serum-inhibitor mixture.

-

The plate is incubated to allow for complement-mediated lysis.

-

The extent of hemolysis is quantified by measuring the absorbance of released hemoglobin in the supernatant.

-

The IC50 value, representing the concentration of this compound that inhibits 50% of hemolysis, is determined.

dot

C3 Convertase Formation Assay

Objective: To directly measure the effect of this compound on the formation of the AP C3 convertase.

Methodology:

-

C3b is coated onto the surface of a microplate.

-

A mixture of Factor B and Factor D is added in the presence of varying concentrations of this compound.

-

The formation of the C3bBb complex is detected using an antibody specific for a neoepitope on the complex or by measuring the cleavage of a C3 substrate.

-

The concentration of this compound required to inhibit 50% of C3 convertase formation is determined.

Clinical Development

This compound has completed a first-in-human Phase 1 clinical trial (NCT05428696) in healthy volunteers to assess its safety, tolerability, pharmacokinetics, and pharmacodynamics following single and multiple ascending doses. Additionally, two Phase 1 drug-drug interaction studies (NCT06160414 and NCT06173596) have been completed. The results of these trials have not yet been publicly disclosed in detail.

Therapeutic Potential in Inflammatory Diseases

By selectively targeting the amplification loop of the complement system, this compound has the potential to be a valuable therapeutic agent for a wide range of inflammatory diseases where the alternative pathway plays a significant pathogenic role. These may include:

-

Paroxysmal Nocturnal Hemoglobinuria (PNH): A rare blood disorder characterized by complement-mediated hemolysis.

-

Atypical Hemolytic Uremic Syndrome (aHUS): A genetic disease leading to uncontrolled complement activation and thrombotic microangiopathy.

-

C3 Glomerulopathy (C3G): A group of rare kidney diseases caused by dysregulation of the alternative complement pathway.

-

Other inflammatory conditions: The role of the alternative complement pathway is also being investigated in more common inflammatory diseases.

Conclusion

This compound is a promising, orally available, selective inhibitor of complement factor D that is in the early stages of clinical development. Its targeted mechanism of action offers the potential for effective and convenient treatment of various inflammatory diseases driven by the dysregulation of the alternative complement pathway. Further preclinical and clinical studies are needed to fully elucidate its therapeutic potential and safety profile. This technical guide provides a foundational understanding of this compound for the scientific and drug development community.

References

Zoracopan (Avacopan/CCX168): A Technical Guide on its Selective C5aR1 Antagonism and the Distinct Biology of C5aR2

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

Initial Clarification: This technical guide addresses the pharmacology of Zoracopan (avacopan, CCX168). It is crucial to establish from the outset that, contrary to the topic's premise, extensive research has characterized this compound as a potent and highly selective antagonist of the C5a Receptor 1 (C5aR1), also known as CD88. It does not exhibit antagonist activity at the C5a Receptor 2 (C5aR2 or C5L2). This document will therefore provide a detailed overview of this compound's mechanism of action at C5aR1 and, to fulfill the interest in the second C5a receptor, will separately detail the current understanding of C5aR2's complex and distinct signaling roles.

Executive Summary

The complement system, a cornerstone of innate immunity, can become dysregulated in various autoimmune and inflammatory diseases, leading to tissue damage. The anaphylatoxin C5a is one of the most potent inflammatory mediators generated during complement activation. It exerts its effects through two distinct G protein-coupled receptors (GPCRs): C5aR1 and C5aR2. While C5aR1 is a classical GPCR that drives a strong pro-inflammatory response, C5aR2's function is more enigmatic, with evidence suggesting both pro- and anti-inflammatory roles.

This compound (avacopan, CCX168) is an orally administered small molecule that has been developed as a selective, competitive antagonist of C5aR1. By blocking the interaction of C5a with C5aR1, this compound effectively mitigates the downstream inflammatory cascade, including neutrophil activation, migration, and the release of pro-inflammatory mediators. This targeted approach has shown significant therapeutic benefit, particularly in ANCA-associated vasculitis, by reducing inflammation and allowing for a reduction in glucocorticoid use. This guide provides a comprehensive overview of the preclinical and clinical data supporting this compound's mechanism and efficacy, detailed experimental protocols for its characterization, and a review of the distinct signaling pathways of C5aR1 and C5aR2.

The C5a/C5aR Axis: A Dual Receptor System

The biological effects of C5a are mediated by C5aR1 and C5aR2, which, despite both binding C5a, have different structures and signaling capacities.

C5aR1 (CD88): The Pro-Inflammatory Driver

C5aR1 is a classical GPCR that, upon C5a binding, couples to G-proteins to initiate a robust intracellular signaling cascade. This leads to a variety of pro-inflammatory responses.

Caption: C5aR1 Signaling Pathway and Site of this compound Action.

C5aR2 (C5L2/GPR77): The Enigmatic Modulator

C5aR2 also binds C5a with high affinity but is considered a non-classical GPCR as it lacks the canonical G-protein coupling motif.[1] Its role is context-dependent, with reports of both pro- and anti-inflammatory functions. It is thought to signal primarily through β-arrestin pathways.

Caption: Proposed Signaling Mechanisms of the C5aR2 Receptor.

This compound (Avacopan/CCX168): A Selective C5aR1 Antagonist

This compound is a small molecule designed to selectively and competitively inhibit C5aR1.[2]

Quantitative Data: Potency and Selectivity

This compound's pharmacological profile is characterized by high potency for human C5aR1 and remarkable selectivity against C5aR2 and other related receptors.

| Assay Type | Target Species | Cell Type / System | Parameter | Value | Reference |

| Radioligand Binding | Human | U937 Cells | IC₅₀ | 0.1 nM | |

| Chemotaxis | Human | U937 Cells | A₂ | 0.2 nM | |

| Calcium Mobilization | Human | U937 Cells | A₂ | 0.1 nM | [2] |

| Selectivity Screening | Human | Recombinant | IC₅₀ | >5,000 nM | |

| CD11b Upregulation (ex vivo) | Human | Whole Blood Neutrophils | Inhibition | >94% (at 30mg BID) |

IC₅₀: Half maximal inhibitory concentration. A₂: A measure of antagonist potency derived from the Schild equation, representing the concentration of antagonist that produces a 2-fold rightward shift in the agonist concentration-response curve.

Preclinical and Clinical Efficacy

Preclinical studies in human C5aR knock-in mouse models demonstrated that oral administration of this compound suppressed the induction of ANCA-induced glomerulonephritis. Phase 1 clinical trials in healthy volunteers showed that this compound was well-tolerated and a dose of 30 mg twice daily resulted in essentially complete blockade of C5a-induced CD11b upregulation on circulating neutrophils.

Subsequent Phase 2 (CLEAR) and Phase 3 (ADVOCATE) trials in patients with ANCA-associated vasculitis confirmed the efficacy of this compound. The ADVOCATE trial demonstrated that this compound was noninferior to a tapering prednisone regimen for inducing remission at 26 weeks and superior for sustaining remission at 52 weeks, with a favorable safety profile and less glucocorticoid-related toxicity.

Detailed Experimental Protocols

The characterization of a C5aR1 antagonist like this compound involves a suite of in vitro and in vivo assays.

Radioligand Binding Assay

This assay quantifies the ability of a compound to compete with a radiolabeled ligand (e.g., ¹²⁵I-C5a) for binding to the C5aR1 receptor.

Caption: Workflow for a C5aR1 Radioligand Binding Assay.

Methodology:

-

Membrane Preparation: C5aR1-expressing cells (e.g., human U937 myeloid cells) are harvested and homogenized. The cell membrane fraction is isolated by centrifugation.

-

Assay Reaction: Membranes are incubated in a buffer with a constant concentration of ¹²⁵I-C5a and varying concentrations of the test compound (this compound).

-

Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with bound radioligand.

-

Quantification: The radioactivity retained on the filters is measured using a gamma counter.

-

Analysis: The data are used to generate a concentration-response curve, from which the IC₅₀ value is determined.

Calcium Mobilization Assay

This functional assay measures the ability of a compound to inhibit C5a-induced intracellular calcium release, a key downstream event in C5aR1 signaling.

Methodology:

-

Cell Loading: C5aR1-expressing cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

-

Compound Pre-incubation: Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Agonist Stimulation: Cells are stimulated with a fixed concentration of C5a.

-

Detection: The change in fluorescence intensity, corresponding to the increase in intracellular calcium, is measured in real-time using a fluorometric imaging plate reader (FLIPR) or a flow cytometer.

-

Analysis: The inhibitory effect of this compound is quantified, and potency values (e.g., IC₅₀ or A₂) are calculated.

Chemotaxis Assay

This assay assesses the ability of a compound to block the directed migration of cells towards a C5a chemoattractant gradient.

Methodology:

-

Assay Setup: A multi-well chemotaxis chamber (e.g., Boyden chamber) is used, with a porous membrane separating an upper and lower chamber.

-

Cell Preparation: Neutrophils or U937 cells are pre-incubated with this compound or vehicle and placed in the upper chamber.

-

Chemoattractant: C5a is placed in the lower chamber to create a chemotactic gradient.

-

Incubation: The chamber is incubated to allow for cell migration through the membrane.

-

Quantification: The number of cells that have migrated to the lower chamber is quantified by cell counting or using a fluorescent dye.

-

Analysis: The percentage inhibition of migration at different this compound concentrations is determined.

In Vivo Neutrophil Mobilization Model

Animal models are used to assess the in vivo pharmacodynamic effects of C5aR1 antagonists.

Methodology:

-

Animal Model: Wild-type or, preferably, human C5aR1 knock-in mice are used.

-

Compound Administration: this compound is administered orally at various doses and time points before the C5a challenge.

-

C5a Challenge: Recombinant C5a is administered intravenously to induce a systemic inflammatory response, including the mobilization of neutrophils from the bone marrow.

-

Blood Sampling: Blood samples are collected at baseline and at time points after the C5a challenge.

-

Analysis: Neutrophil counts in the blood are determined using flow cytometry. The ability of this compound to inhibit C5a-induced neutrophilia is quantified.

Conclusion

This compound (avacopan, CCX168) is a well-characterized, potent, and highly selective oral antagonist of the pro-inflammatory C5aR1 receptor. Its mechanism of action is centered on blocking C5a-driven inflammatory pathways, which has translated into significant clinical benefit in the treatment of ANCA-associated vasculitis. It is crucial for drug development professionals and researchers to recognize its selectivity for C5aR1 and its lack of activity at C5aR2. The biology of C5aR2 remains an area of active investigation, with its role as a modulator of inflammation presenting potential for future therapeutic targeting. However, this compound's established efficacy and safety profile are attributed solely to its antagonism of C5aR1. This technical guide provides the foundational data and methodologies for understanding and further investigating this important therapeutic agent.

References

- 1. [PDF] Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study | Semantic Scholar [semanticscholar.org]

- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Downstream Signaling Pathways Affected by Zoracopan: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoracopan (also known as iptacopan or CCX168) is a first-in-class, oral, small-molecule inhibitor of complement Factor B. By specifically targeting Factor B, this compound potently and selectively inhibits the alternative pathway (AP) of the complement system, a key driver of inflammation in a range of complement-mediated diseases. This technical guide provides a comprehensive overview of the downstream signaling pathways affected by this compound, presenting quantitative data from preclinical and clinical studies, detailed experimental protocols for key assays, and visualizations of the relevant biological pathways and experimental workflows.

Mechanism of Action

This compound exerts its therapeutic effect by binding with high affinity to Factor B, a serine protease that is essential for the formation of the AP C3 and C5 convertases. The binding of this compound to Factor B prevents its interaction with C3b, thereby blocking the formation of the C3 convertase (C3bBb) and inhibiting the amplification loop of the alternative pathway. This targeted inhibition leads to a significant reduction in the generation of downstream complement effectors, including the anaphylatoxin C5a and the membrane attack complex (MAC), sC5b-9.

Quantitative Data on this compound's Effects

The inhibitory activity of this compound and its impact on downstream complement biomarkers have been quantified in various studies. The following tables summarize key quantitative data.

| Parameter | Value | Cell/System | Reference |

| Factor B Binding Affinity (Kd) | Not explicitly found, but described as high-affinity binding. | Purified Human Factor B | [1] |

| C5aR Binding Inhibition (IC50) | 0.1 nM | U937 cells | |

| C5a-mediated Chemotaxis Inhibition (A2) | 0.2 nM | U937 cells |

Table 1: Preclinical Inhibitory Activity of this compound (CCX168)

| Biomarker | Iptacopan Dose | EC90 Value (ng/mL) | Patient Population | Reference |

| Plasma Bb | 200 mg bid | 521 (90% CI: 268, 912) | PNH, C3G, or IgAN | [2] |

| sC5b-9 | 200 mg bid | 682 (90% CI: 503, 894) | PNH, C3G, or IgAN | [2] |

Table 2: Clinical Pharmacodynamic Activity of Iptacopan (this compound)

| Biomarker | Treatment Group | Baseline (Mean) | Change from Baseline at 6 Months (Mean) | Reference |

| Serum C3 | Iptacopan | Significant Increase | ||

| Plasma sC5b-9 | Iptacopan | Significant Reduction |

Table 3: Effect of Iptacopan on Complement Biomarkers in the APPEAR-C3G Study

| Biomarker | Treatment | Effect | Reference |

| CD11b Upregulation | 30 mg CCX168 bid | ≥94% blockade of C5a-induced upregulation | Circulating neutrophils in healthy volunteers |

Table 4: Effect of this compound (CCX168) on a Neutrophil Activation Marker

Downstream Signaling Pathways

This compound's inhibition of Factor B has profound effects on the downstream signaling pathways of the complement system and subsequent inflammatory responses.

The Alternative Complement Pathway

The primary pathway affected by this compound is the alternative complement pathway. By inhibiting Factor B, this compound prevents the formation of the AP C3 convertase (C3bBb) and C5 convertase (C3bBbC3b). This leads to a reduction in the cleavage of C3 and C5, and consequently, a decrease in the generation of the anaphylatoxins C3a and C5a, and the terminal complement complex (TCC) or membrane attack complex (MAC), sC5b-9.

Caption: Inhibition of the Alternative Complement Pathway by this compound.

C5aR-Mediated Signaling and Neutrophil Activation

C5a is a potent anaphylatoxin and chemoattractant that signals through the C5a receptor (C5aR) on various immune cells, particularly neutrophils. Activation of C5aR triggers a cascade of intracellular events leading to neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS) and inflammatory cytokines. By reducing C5a levels, this compound indirectly attenuates these pro-inflammatory responses. A key marker of neutrophil activation, the upregulation of the adhesion molecule CD11b, is significantly blocked by this compound.

Caption: Downstream effects of this compound on C5aR signaling in neutrophils.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.

Wieslab® Alternative Pathway Complement Functional Assay

This ELISA-based assay measures the functional activity of the alternative complement pathway.

Principle: The wells of a microtiter plate are coated with activators of the alternative pathway. When serum is added, the alternative pathway is activated, leading to the formation of the C5b-9 complex (MAC). The amount of C5b-9 formed is detected using a specific alkaline phosphatase-conjugated antibody against a neoantigen exposed on C5b-9. The enzyme activity is proportional to the functional activity of the alternative pathway.

Protocol:

-

Sample Preparation: Dilute patient serum 1/18 in the provided Diluent AP.

-

Incubation: Add 100 µL of diluted serum, positive control, negative control, and blank (Diluent AP) to the appropriate wells of the coated microtiter plate. Incubate for 60-70 minutes at 37°C.

-

Washing: Empty the wells and wash three times with 300 µL of washing solution per well.

-

Conjugate Addition: Add 100 µL of the alkaline phosphatase-conjugated anti-C5b-9 antibody to each well and incubate.

-

Washing: Repeat the washing step.

-

Substrate Addition: Add 100 µL of substrate solution to each well and incubate for 30 minutes at room temperature.

-

Measurement: Read the absorbance at 405 nm using a microplate reader. The complement activity is calculated relative to the positive and negative controls.

sC5b-9 (Terminal Complement Complex) ELISA

This sandwich ELISA quantifies the concentration of the soluble terminal complement complex (sC5b-9) in plasma or serum.

Principle: A microtiter plate is pre-coated with a monoclonal antibody specific for a neoantigen on the C5b-9 complex. Samples and standards are added to the wells, and any sC5b-9 present is captured by the antibody. A second, biotinylated antibody specific for a different epitope on the complex is then added, followed by streptavidin-horseradish peroxidase (HRP). The amount of bound enzyme is detected by the addition of a substrate, and the color development is proportional to the concentration of sC5b-9.

Protocol:

-

Sample and Standard Preparation: Prepare a standard curve using the provided sC5b-9 standard. Dilute patient plasma or serum samples as required.

-

Incubation: Add 100 µL of standards and samples to the wells of the pre-coated microtiter plate and incubate for 80 minutes at 37°C.

-

Washing: Aspirate the liquid from each well and wash three times with 1x Wash Buffer.

-

Biotinylated Antibody Addition: Add 100 µL of Biotinylated Antibody Working Solution to each well and incubate for 50 minutes at 37°C.

-

Washing: Repeat the washing step.

-

Streptavidin-HRP Addition: Add 100 µL of Streptavidin-HRP Working Solution to each well and incubate for 50 minutes at 37°C.

-

Washing: Repeat the washing step five times.

-

Substrate Addition: Add 90 µL of TMB Substrate Solution to each well and incubate for 20 minutes at 37°C in the dark.

-

Stopping Reaction: Add 50 µL of Stop Reagent to each well.

-

Measurement: Read the absorbance at 450 nm using a microplate reader. Calculate the sC5b-9 concentration in the samples by interpolating from the standard curve.

Factor B Enzymatic Assay

This assay measures the enzymatic activity of Factor B and can be adapted to assess the inhibitory potential of compounds like this compound.

Principle: The assay utilizes a chromogenic substrate that is cleaved by the active form of Factor B (Bb). The rate of cleavage, measured by the change in absorbance over time, is proportional to the enzymatic activity of Factor B.

Protocol:

-

Reagent Preparation: Prepare a reaction buffer (e.g., Tris-HCl with MgCl2). Prepare solutions of purified Factor B, Factor D, C3b, and the chromogenic substrate.

-

Inhibitor Preparation: Prepare serial dilutions of this compound.

-

Reaction Initiation: In a microplate, combine Factor B, C3b, and this compound (or vehicle control) and pre-incubate. Initiate the reaction by adding Factor D and the chromogenic substrate.

-

Measurement: Monitor the change in absorbance at the appropriate wavelength (e.g., 405 nm) over time using a microplate reader in kinetic mode.

-

Data Analysis: Calculate the initial reaction velocity (V0) for each concentration of this compound. Plot V0 against the inhibitor concentration to determine the IC50 value.

Flow Cytometry for CD11b Expression on Neutrophils

This method quantifies the surface expression of the activation marker CD11b on neutrophils.

Principle: Whole blood is incubated with a fluorescently labeled monoclonal antibody specific for CD11b. After red blood cell lysis, the fluorescence intensity of the neutrophil population is measured by flow cytometry, which is proportional to the level of CD11b expression.

Protocol:

-

Sample Collection: Collect whole blood in EDTA-containing tubes.

-

Stimulation (Optional): To assess the effect of an inhibitor, pre-incubate the blood with this compound or vehicle, followed by stimulation with a C5a-containing agonist.

-

Antibody Staining: Add a saturating concentration of a fluorochrome-conjugated anti-CD11b antibody to the blood sample and incubate for 30 minutes at 4°C in the dark. An isotype control antibody should be used in a separate tube.

-

Red Blood Cell Lysis: Add a commercial FACS lysing solution to lyse the red blood cells.

-

Washing: Centrifuge the cells and wash with a suitable buffer (e.g., PBS with BSA).

-

Acquisition: Resuspend the cells in buffer and acquire the data on a flow cytometer. Gate on the neutrophil population based on their forward and side scatter characteristics.

-

Data Analysis: Determine the mean fluorescence intensity (MFI) of the CD11b staining for the neutrophil population. Compare the MFI of treated samples to controls.

Caption: Workflow for measuring CD11b expression on neutrophils.

Conclusion

This compound is a potent and selective inhibitor of the alternative complement pathway, acting directly on Factor B. This mechanism leads to a significant reduction in the generation of key downstream effectors of the complement cascade, including C5a and sC5b-9. The attenuation of C5a-mediated signaling results in decreased neutrophil activation and trafficking, which are central to the inflammatory processes in many complement-driven diseases. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and clinicians working to further understand and apply the therapeutic potential of this compound.

References

The Discovery and Development of Zoracopan: A C5a Receptor Antagonist for ANCA-Associated Vasculitis

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Zoracopan (formerly CCX168, marketed as Tavneos®) is a first-in-class, orally administered selective antagonist of the human complement 5a receptor (C5aR). Its development represents a significant advancement in the treatment of ANCA-associated vasculitis (AAV), a group of rare and severe autoimmune diseases characterized by inflammation of small blood vessels. By targeting a key driver of the inflammatory cascade, this compound offers a novel, steroid-sparing therapeutic option for patients. This technical guide provides an in-depth overview of the discovery, preclinical development, and clinical evaluation of this compound, with a focus on its mechanism of action, key experimental data, and the methodologies employed in its research.

The Discovery of this compound: A Medicinal Chemistry Approach

The discovery of this compound by ChemoCentryx was the result of a focused medicinal chemistry effort to identify potent and selective small-molecule antagonists of the C5a receptor.[1] The development of small molecule C5aR antagonists had been a long-standing challenge in the field.[2] The researchers at ChemoCentryx successfully applied their proprietary drug discovery technologies to design and optimize a novel chemical scaffold with desirable pharmacological properties.[1]

The lead optimization process involved systematic modifications of the initial hit compounds to improve their potency, selectivity, and pharmacokinetic profile. While a detailed structure-activity relationship (SAR) study for this compound's discovery is not publicly detailed, the process likely involved iterative cycles of chemical synthesis and biological testing to identify key structural motifs responsible for high-affinity binding to C5aR and potent antagonism of its signaling. This effort led to the identification of this compound as a clinical candidate with high potency, selectivity, and favorable oral bioavailability.

Mechanism of Action: Targeting the C5a-C5aR Axis

In ANCA-associated vasculitis, autoantibodies (ANCAs) against neutrophil proteins, such as myeloperoxidase (MPO) and proteinase 3 (PR3), trigger neutrophil activation. This activation is significantly amplified by the complement system, specifically through the generation of the potent anaphylatoxin C5a.[3] C5a binds to its receptor, C5aR (also known as CD88), on the surface of neutrophils, leading to a cascade of pro-inflammatory events.[4] This includes neutrophil chemotaxis, adhesion to the endothelium, degranulation, and the production of reactive oxygen species (ROS), all contributing to the vascular inflammation and damage characteristic of AAV.

This compound acts as a selective and competitive antagonist of C5aR. By binding to the receptor, it prevents the binding of C5a and the subsequent initiation of downstream signaling pathways. This disruption of the C5a-C5aR axis is a key mechanism in reducing the neutrophil-mediated inflammation that drives AAV.

C5a Receptor Signaling Pathway in Neutrophils

The binding of C5a to C5aR on neutrophils activates a complex network of intracellular signaling pathways, ultimately leading to the cellular responses that mediate inflammation. The diagram below illustrates the key components of this signaling cascade.

References

- 1. ChemoCentryx Initiates Phase II Clinical Trial for CCX168, a Novel Small Molecule C5aR Antagonist for the Treatment of Vasculitis [prnewswire.com]

- 2. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. C5a receptor - Wikipedia [en.wikipedia.org]

Zoracopan: A Technical Guide to its Physicochemical Properties for Experimental Design

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zoracopan (also known as ALXN2080) is a potent and selective small molecule inhibitor of the complement C5a receptor 1 (C5aR1). As a key mediator of inflammatory responses, the C5a-C5aR1 axis is a critical target in a variety of inflammatory and autoimmune diseases. This technical guide provides an in-depth overview of the known physicochemical properties of this compound, offering a valuable resource for researchers designing and conducting experiments with this compound. The information herein is intended to support rational experimental design, from formulation and handling to analytical method development and interpretation of biological data.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of a compound is fundamental to its successful application in research and development. The following table summarizes the key physicochemical data currently available for this compound. It is important to note that while some of these properties have been computationally predicted, experimental data for several parameters are not yet publicly available.

| Property | Value | Source |

| Molecular Formula | C₃₁H₃₁BrN₆O₃ | [1][2] |

| Molecular Weight | 615.52 g/mol | [1][2] |

| CAS Number | 2243483-63-6 | [1] |

| logP (computed) | 4.6 | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| pKa | Not available | |

| Solubility | Soluble in DMSO. For in vivo studies, soluble in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline (≥ 2.5 mg/mL) and in a mixture of 10% DMSO and 90% corn oil (≥ 2.5 mg/mL). | |

| Appearance | Not available | |

| Storage | Store at -20°C for the short term and -80°C for the long term. |

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by acting as an antagonist of the C5a receptor 1 (C5aR1), a G protein-coupled receptor (GPCR). The binding of the anaphylatoxin C5a to C5aR1 on immune cells, such as neutrophils and macrophages, triggers a cascade of intracellular signaling events that lead to a pro-inflammatory response. This compound blocks this interaction, thereby inhibiting the downstream signaling pathways.

The C5aR1 signaling pathway is complex and involves multiple downstream effectors. Upon C5a binding, C5aR1 couples to inhibitory G proteins (Gαi), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels. Furthermore, the βγ subunits of the G protein can activate other signaling molecules, including phosphoinositide 3-kinase (PI3K) and phospholipase C (PLC). Activation of these pathways ultimately results in the activation of key transcription factors, such as nuclear factor-kappa B (NF-κB), and protein kinases like mitogen-activated protein kinases (MAPK), including ERK1/2. These signaling events culminate in various cellular responses, including chemotaxis, degranulation, and the production of pro-inflammatory cytokines.

Experimental Protocols

The following sections provide generalized experimental protocols that can serve as a starting point for working with this compound. These protocols are based on standard methodologies for small molecule drugs and should be optimized for specific experimental needs.

Preparation of Stock Solutions and Formulations

A critical first step in any experiment is the proper preparation of the compound. The choice of solvent and formulation can significantly impact the outcome of in vitro and in vivo studies.

Protocol:

-

Stock Solution Preparation:

-

Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of anhydrous dimethyl sulfoxide (DMSO) to achieve the desired stock concentration (e.g., 10 mM or 50 mM).

-

Vortex thoroughly until the compound is completely dissolved. Gentle warming or sonication may be used to aid dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solutions at -80°C for long-term storage.

-

-

In Vivo Formulation (Aqueous-based):

-

Begin with the prepared DMSO stock solution of this compound.

-

In a sterile tube, add the required volume of PEG300 to the DMSO stock and mix well.

-

Add Tween-80 to the mixture and vortex to ensure homogeneity.

-

Finally, add saline to the desired final volume and mix thoroughly.

-

A typical final solvent composition is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.

-

This formulation should be prepared fresh before each experiment.

-

High-Performance Liquid Chromatography (HPLC) for Purification and Analysis

HPLC is a fundamental technique for the purification and analytical characterization of small molecules like this compound. The following provides a general reversed-phase HPLC (RP-HPLC) method that can be adapted for this compound.

Protocol:

-

Sample Preparation:

-

Dissolve the crude or synthesized this compound in a suitable solvent, such as acetonitrile or a mixture of acetonitrile and water.

-

Filter the sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

-

-

Chromatographic Conditions (Starting Point):

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) or Formic acid in water.

-

Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) or Formic acid in acetonitrile.

-

Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20-30 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at a wavelength determined by UV-Vis spectral analysis of this compound (typically between 220-350 nm).

-

Injection Volume: 10-20 µL.

-

-

Method Optimization:

-

Adjust the gradient slope and duration to achieve optimal separation of this compound from any impurities.

-

The choice of acidic modifier (TFA or formic acid) can influence peak shape and retention time.

-

For preparative purification, the method can be scaled up to a larger diameter column with a higher flow rate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for confirming the chemical structure of this compound.

Protocol:

-

Sample Preparation:

-

Dissolve approximately 5-10 mg of purified this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). The choice of solvent will depend on the solubility of the compound.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

NMR Experiments:

-

¹H NMR: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts, coupling constants, and integration of the proton signals.

-

¹³C NMR: Acquire a one-dimensional carbon NMR spectrum to identify the number and types of carbon atoms in the molecule.

-

2D NMR (COSY, HSQC, HMBC): Perform two-dimensional NMR experiments to establish connectivity between protons (COSY), directly bonded proton-carbon pairs (HSQC), and long-range proton-carbon correlations (HMBC). These experiments are crucial for unambiguous assignment of all proton and carbon signals and confirmation of the molecular structure.

-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Purity Assessment

Mass spectrometry is used to determine the precise molecular weight of this compound and to assess its purity.

Protocol:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (typically 1-10 µg/mL) in a solvent compatible with the ionization source (e.g., methanol or acetonitrile with 0.1% formic acid).

-

-

Mass Spectrometry Analysis:

-

Ionization Source: Electrospray ionization (ESI) is a common choice for molecules like this compound.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is recommended for accurate mass measurement.

-

Acquisition Mode: Acquire spectra in positive ion mode to observe the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To gain further structural information, perform fragmentation of the parent ion. The resulting fragmentation pattern can be used to confirm the structure of different parts of the molecule.

-

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound, its mechanism of action, and generalized protocols for its experimental use. While specific experimental data for some parameters remain to be published, the information and methodologies presented here offer a solid starting point for researchers. As with any experimental work, it is crucial to optimize these protocols for the specific requirements of the study at hand. The continued investigation of this compound holds significant promise for the development of novel therapies for a range of inflammatory diseases.

References

The Nexus of C5aR Blockade: A Technical Guide to the Pharmacokinetics and Pharmacodynamics of Zoracopan

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zoracopan (formerly CCX168, marketed as Tavneos®) is a first-in-class, orally administered, selective antagonist of the human complement 5a receptor (C5aR1). Its development and approval for the treatment of anti-neutrophil cytoplasmic autoantibody (ANCA)-associated vasculitis (AAV) represents a paradigm shift, offering a targeted, steroid-sparing therapeutic strategy. This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of this compound, integrating data from pivotal preclinical and clinical studies. Detailed experimental methodologies, quantitative data summaries, and visualizations of key pathways are presented to facilitate a deeper understanding of this novel immunomodulatory agent.

Pharmacodynamics: Mechanism of Action and In Vitro/Ex Vivo Activity

This compound exerts its therapeutic effect by potently and selectively inhibiting the interaction of the pro-inflammatory anaphylatoxin C5a with its receptor, C5aR1 (CD88), on the surface of immune cells, particularly neutrophils.[1][2] This blockade disrupts a critical amplification loop in the pathogenesis of AAV, where ANCA-induced neutrophil activation leads to complement activation and C5a generation, which in turn primes more neutrophils for ANCA-mediated activation and recruitment to vessel walls, causing inflammation and damage.[3]

C5aR1 Signaling Pathway

The binding of C5a to C5aR1, a G-protein coupled receptor, triggers a cascade of intracellular signaling events culminating in neutrophil activation, chemotaxis, degranulation, and the production of reactive oxygen species (ROS). This compound, by competitively inhibiting this initial binding, attenuates these downstream inflammatory responses.

In Vitro and Ex Vivo Potency

This compound has demonstrated potent inhibition of C5a-mediated neutrophil responses in a variety of in vitro and ex vivo assays.

| Parameter | Assay System | Potency (IC50 / A2) | Reference(s) |

| C5a Binding Inhibition | U937 cells (human myeloid cell line) | 0.1 nM (IC50) | [4] |

| Isolated human neutrophils | 0.2 nM (IC50) | [4] | |

| Calcium Mobilization | U937 cells | 0.1 nM (A2) | |

| Isolated human neutrophils | 0.2 nM (IC50) | ||

| Chemotaxis | U937 cells | 0.2 nM (A2) | |

| Human whole blood | 1.7 nM (A2) | ||

| CD11b Upregulation | Human whole blood | 3.0 nM (A2) |

Pharmacokinetics: Absorption, Distribution, Metabolism, and Excretion

This compound exhibits dose-dependent pharmacokinetics and is characterized by rapid oral absorption, high plasma protein binding, and extensive metabolism primarily via CYP3A4.

Absorption and Distribution

Following oral administration, this compound is rapidly absorbed, with peak plasma concentrations (Tmax) typically observed within 1 to 2 hours under fasting conditions. Administration with a high-fat meal increases the area under the curve (AUC) by approximately 72% and delays Tmax by about 4 hours, indicating a significant food effect. This compound has a large apparent volume of distribution of 345 L. Both this compound and its major active metabolite, M1, are more than 99.9% bound to plasma proteins.

Metabolism and Excretion

This compound is primarily metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major circulating metabolite, M1 (a mono-hydroxylated form), accounts for approximately 12% of the total drug-related exposure in plasma and possesses similar antagonistic activity at the C5aR to the parent compound.

Elimination is predominantly through the feces, with approximately 77% of a radiolabeled dose recovered in feces (7% as unchanged drug) and about 10% in the urine (<0.1% as unchanged drug). The mean elimination half-life after a single 30 mg dose with food is approximately 97.6 hours for this compound and 55.6 hours for the M1 metabolite.

Pharmacokinetic Parameters

The following tables summarize key pharmacokinetic parameters of this compound from clinical studies in healthy volunteers and patients with ANCA-associated vasculitis.

Table 2.1: Single-Dose Pharmacokinetics in Healthy Volunteers

| Dose | Condition | Cmax (nM) | Tmax (h) | Half-life (h) | Reference(s) |

| 100 mg | Fasting | 340 | 1-2 | 64 |

Table 2.2: Steady-State Pharmacokinetics in AAV Patients (30 mg Twice Daily)

| Parameter | Value (mean ± SD) | Reference(s) |

| Cmax | 349 ± 169 ng/mL | |

| AUC0-12hr | 3466 ± 1921 ng*h/mL | |

| Time to Steady State | ~13 weeks | |

| Accumulation | ~4-fold |

Drug-Drug Interactions

Given its primary metabolism by CYP3A4, co-administration of this compound with strong inhibitors or inducers of this enzyme significantly alters its pharmacokinetics.

Table 2.3: Effect of CYP3A4 Modulators on this compound Pharmacokinetics

| Co-administered Drug | Effect on this compound AUC | Recommended Dose Adjustment | Reference(s) |

| Strong CYP3A4 Inhibitors (e.g., itraconazole) | Increased | Reduce this compound to 30 mg once daily | |

| Strong/Moderate CYP3A4 Inducers (e.g., rifampin) | Decreased | Avoid co-administration |

Clinical Pharmacodynamics and Efficacy

The clinical development of this compound has focused on its ability to replace or significantly reduce the need for glucocorticoids in the treatment of AAV, thereby mitigating the substantial toxicity associated with long-term steroid use.

Target Engagement and Dose Selection

In a Phase 1 study, a 30 mg twice-daily dose of this compound was shown to block the C5a-induced upregulation of CD11b on circulating neutrophils by 94% or greater throughout the day, demonstrating near-complete and sustained target engagement. This dose was selected for subsequent Phase 2 and 3 clinical trials.

Pivotal Clinical Trial Efficacy (ADVOCATE Trial)

The Phase 3 ADVOCATE trial was a randomized, double-blind, active-controlled study that compared this compound (30 mg twice daily) to a tapering regimen of prednisone in patients with AAV who were also receiving standard immunosuppressive therapy (rituximab or cyclophosphamide followed by azathioprine).

Table 3.1: Key Efficacy Endpoints from the ADVOCATE Trial

| Endpoint | This compound Group (n=166) | Prednisone Group (n=165) | Statistical Significance | Reference(s) |

| Remission at Week 26* | 72.3% | 70.1% | Non-inferiority met | |

| Sustained Remission at Week 52** | 65.7% | 54.9% | Superiority met |

*Remission defined as a Birmingham Vasculitis Activity Score (BVAS) of 0 and no glucocorticoid use for AAV in the 4 weeks preceding week 26. **Sustained remission defined as remission at both week 26 and week 52.

Experimental Protocols

This section provides an overview of the key methodologies employed in the clinical development of this compound to assess its pharmacokinetic and pharmacodynamic properties.

Pharmacokinetic Analysis

Objective: To quantify the concentration of this compound and its major metabolite, M1, in human plasma.

Methodology: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Sample Preparation: Plasma samples are subjected to protein precipitation using acetonitrile containing an internal standard (e.g., [2H4]-Zoracopan).

-

Chromatographic Separation: The supernatant is injected onto a reverse-phase C18 column (e.g., Accurore® C18, 2.1 × 50 mm, 2.6 µm) and eluted using a gradient mobile phase consisting of acetonitrile and water, both containing 0.1% formic acid.

-

Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode. Multiple reaction monitoring (MRM) is used to detect specific precursor-to-product ion transitions for this compound, M1, and the internal standard.

-

Quantification: A calibration curve is generated using standards of known concentrations, and the concentrations in the study samples are determined by interpolation. The linear range of this method is typically 10 to 800 ng/mL.

Pharmacodynamic Assessment: Neutrophil CD11b Upregulation

Objective: To measure the inhibitory effect of this compound on C5a-induced upregulation of the activation marker CD11b on the surface of neutrophils in whole blood.

Methodology: Flow Cytometry

-

Blood Collection: Whole blood is collected from subjects into heparinized tubes.

-

Ex Vivo Stimulation: Aliquots of whole blood are incubated with this compound or vehicle control, followed by stimulation with a C5a concentration known to induce submaximal CD11b upregulation. An unstimulated control is also included.

-

Immunostaining: Following stimulation, red blood cells are lysed, and the remaining leukocytes are stained with fluorescently-labeled monoclonal antibodies against CD11b and a neutrophil-specific marker (e.g., CD16).

-

Flow Cytometric Analysis: Samples are acquired on a flow cytometer. The neutrophil population is identified based on its forward and side scatter characteristics and expression of the neutrophil-specific marker. The median fluorescence intensity (MFI) of CD11b on the neutrophil population is quantified.

-

Data Analysis: The percent inhibition of C5a-induced CD11b upregulation by this compound is calculated relative to the vehicle control.

Clinical Efficacy Assessment

Objective: To assess the clinical efficacy of this compound in inducing and sustaining remission in patients with AAV.

Methodology: Birmingham Vasculitis Activity Score (BVAS)

-

The BVAS is a validated clinical tool used to provide a numerical score of disease activity in vasculitis.

-

It consists of a checklist of 56 clinical and laboratory features across 9 organ systems.

-

Features are only scored if they are attributable to active vasculitis.

-

A BVAS of 0 indicates clinical remission. The assessment is performed by a trained clinician at specified time points during the clinical trial.

Methodology: Urinary Albumin-to-Creatinine Ratio (uACR)

-

uACR is a key marker of kidney damage in AAV.

-

A spot urine sample is collected from the patient.

-

The concentrations of albumin and creatinine in the urine are measured using standard laboratory techniques (e.g., immunoturbidimetry for albumin and an enzymatic method for creatinine).

-

The uACR is calculated by dividing the albumin concentration (in milligrams) by the creatinine concentration (in grams).

Conclusion

This compound is a potent and selective C5aR1 antagonist with a well-characterized pharmacokinetic and pharmacodynamic profile. Its mechanism of action directly targets a key inflammatory pathway in ANCA-associated vasculitis. Clinical trials have demonstrated that this compound is an effective steroid-sparing therapy, achieving non-inferiority to prednisone for inducing remission and superiority for sustaining remission, thereby offering a significant therapeutic advantage by reducing the burden of glucocorticoid-related toxicity. The methodologies outlined in this guide provide a framework for the continued investigation and understanding of this compound and other C5aR-targeted therapies.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. patientworthy.com [patientworthy.com]

- 4. Characterization of Pharmacologic and Pharmacokinetic Properties of CCX168, a Potent and Selective Orally Administered Complement 5a Receptor Inhibitor, Based on Preclinical Evaluation and Randomized Phase 1 Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Complement Factor D in Inflammation and its Inhibition by Zoracopan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The complement system, a crucial component of innate immunity, plays a dual role in host defense and the inflammatory response. Dysregulation of the alternative pathway (AP) of the complement cascade is implicated in the pathophysiology of numerous inflammatory and autoimmune diseases. Complement factor D (FD), a serine protease, is the rate-limiting enzyme of the AP, making it a prime therapeutic target. This technical guide provides a comprehensive overview of the role of Factor D in inflammation and the mechanism of its inhibition by Zoracopan (danicopan/ACH-4471), a first-in-class, oral, small-molecule Factor D inhibitor. This document details the underlying biological pathways, experimental methodologies for assessing pathway activity and inhibitor efficacy, and a summary of the preclinical and clinical data for this compound.

The Critical Role of Complement Factor D in the Alternative Pathway and Inflammation

The complement system can be activated through three pathways: the classical, lectin, and alternative pathways, all converging at the cleavage of C3. The alternative pathway is unique in that it is continuously active at a low level through a process known as "tick-over," providing constant surveillance for pathogens.[1]

The Alternative Pathway Activation Cascade

The activation of the AP is initiated by the spontaneous hydrolysis of C3 to C3(H₂O).[1] Factor B (FB) binds to C3(H₂O) or to C3b deposited on a surface, forming the C3(H₂O)B or C3bB proconvertase. It is at this critical juncture that Factor D exerts its function. Factor D, a highly specific serine protease, is the rate-limiting enzyme in the AP.[1][2] It cleaves FB within the proconvertase complex into two fragments: Ba and Bb. The Bb fragment remains associated with C3(H₂O) or C3b to form the active C3 convertases, C3(H₂O)Bb and C3bBb, respectively.[3]

These C3 convertases then cleave numerous C3 molecules into C3a and C3b. C3a is a potent anaphylatoxin that promotes inflammation, while C3b opsonizes pathogens for phagocytosis and participates in the formation of more C3 convertase, creating a powerful amplification loop. This amplification is a key feature of the complement system, and because the classical and lectin pathways also utilize this AP amplification loop, Factor D influences their outcomes as well.

Factor D and Inflammation

The cleavage products generated through the alternative pathway, particularly C3a and C5a (produced downstream), are potent inflammatory mediators. They recruit and activate immune cells such as neutrophils and macrophages, increase vascular permeability, and induce the release of pro-inflammatory cytokines. Uncontrolled activation of the AP can lead to excessive inflammation and tissue damage, contributing to the pathogenesis of a wide range of diseases, including paroxysmal nocturnal hemoglobinuria (PNH), C3 glomerulopathy (C3G), and age-related macular degeneration.

This compound: A Targeted Inhibitor of Factor D

This compound (danicopan/ACH-4471) is a first-in-class, orally bioavailable, small-molecule inhibitor that selectively targets Factor D. By binding to Factor D, this compound blocks its proteolytic activity, thereby preventing the cleavage of Factor B. This inhibition occurs at the initial and amplification steps of the alternative pathway, effectively shutting down the cascade.

Mechanism of Inhibition

This compound acts as a reversible inhibitor of Factor D. It binds with high affinity to the active site of the enzyme, preventing it from interacting with its substrate, the Factor B component of the C3bB complex. This targeted inhibition is highly specific to the alternative pathway, leaving the classical and lectin pathways of complement activation intact, which may reduce the risk of infection compared to broader complement inhibitors.

Preclinical and Clinical Data for this compound

Preclinical studies have demonstrated the potent and selective inhibitory activity of this compound.

| Parameter | Value | Reference |

| Binding Affinity (Kd) to human Factor D | 0.54 nM | |

| IC50 for Factor D proteolytic activity (vs. C3bB) | 0.015 µM (15 nM) | |

| IC50 for AP-mediated hemolysis (PNH erythrocytes) | 0.0040 - 0.027 µM (4.0 - 27 nM) |

This compound has been extensively studied in patients with PNH, a rare blood disorder characterized by complement-mediated hemolysis. The pivotal Phase III ALPHA trial evaluated this compound as an add-on therapy to C5 inhibitors in patients with clinically significant extravascular hemolysis.

| Endpoint (at 12 weeks) | This compound + C5i (n=42) | Placebo + C5i (n=21) | P-value | Reference |

| Change in Hemoglobin (g/dL), LSM (95% CI) | 2.94 (2.52 to 3.36) | 0.50 (-0.13 to 1.12) | <0.0001 | |

| Patients with ≥2 g/dL Hb increase without transfusions | 59.5% | 0% | <0.0001 | |

| Transfusion Avoidance | 83% | 48% | <0.001 | |

| Change in FACIT-Fatigue Score, LSM | 10.6 | 3.9 | <0.001 |

LSM: Least Squares Mean; CI: Confidence Interval; FACIT-Fatigue: Functional Assessment of Chronic Illness Therapy-Fatigue

Phase 2 studies of this compound in patients with C3G showed a favorable safety profile but did not consistently achieve optimal systemic concentrations for complete and sustained AP inhibition, leading to limited clinical efficacy in this patient population.

Experimental Protocols

Factor D Enzymatic Activity Assay

This assay measures the ability of an inhibitor to block the enzymatic activity of Factor D.

Materials:

-

Purified human Factor D

-

Purified human Factor B

-

Purified human C3b

-

Assay Buffer: Tris-buffered saline (e.g., 50 mM Tris, 100 mM NaCl, pH 7.4) with 5 mM MgCl₂

-

This compound or other test compounds

-

SDS-PAGE gels and reagents

-

Densitometer

Protocol:

-

Prepare the C3bB substrate by incubating purified C3b and Factor B at a slight molar excess of C3b (e.g., 1.3 µM C3b and 1.1 µM Factor B) in assay buffer at 37°C for 15 minutes.

-

Prepare serial dilutions of this compound in assay buffer.

-

In a microplate, combine a fixed concentration of Factor D (e.g., 0.25 nM) with the various concentrations of this compound and pre-incubate for 15 minutes at 37°C.

-

Initiate the reaction by adding the C3bB substrate to each well.

-

Incubate the reaction at 37°C.

-

At various time points, stop the reaction by adding SDS-PAGE loading buffer with a reducing agent.

-

Analyze the samples by SDS-PAGE to separate the Factor B cleavage product, Bb.

-

Visualize the protein bands by staining (e.g., Coomassie Blue).

-

Quantify the intensity of the Bb band using densitometry.

-

Calculate the rate of Bb formation at each inhibitor concentration and determine the IC50 value.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is used to determine the binding affinity and kinetics (kon and koff) of this compound to Factor D.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5)

-

Immobilization reagents (e.g., NHS, EDC, ethanolamine)

-

Purified human Factor D (ligand)

-

This compound (analyte)

-

Running buffer (e.g., HBS-EP+)

Protocol:

-

Ligand Immobilization:

-

Equilibrate the sensor chip with running buffer.

-

Activate the carboxymethylated dextran surface of the sensor chip with a mixture of NHS and EDC.

-

Inject a solution of Factor D in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0) to covalently immobilize it to the chip surface via amine coupling.

-

Deactivate any remaining active esters with ethanolamine.

-

-

Analyte Binding:

-

Prepare a series of dilutions of this compound in running buffer.

-

Inject the this compound solutions over the Factor D-immobilized surface at a constant flow rate, followed by a dissociation phase with running buffer alone.

-

A reference flow cell without immobilized Factor D should be used to subtract non-specific binding.

-

-

Data Analysis:

-

The binding events are recorded in a sensorgram, which plots the response units (RU) over time.

-

Fit the association and dissociation curves to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

-

Alternative Pathway Hemolytic Assay (APH50)

This functional assay measures the activity of the alternative complement pathway in serum and its inhibition by compounds like this compound.

Materials:

-

Human serum

-

Rabbit red blood cells (rRBCs)

-

GVB-Mg-EGTA buffer (Gelatin Veronal Buffer with Mg²⁺ and EGTA to block the classical pathway)

-

This compound or other test compounds

-

Spectrophotometer

Protocol:

-

Wash rRBCs with GVB-Mg-EGTA buffer and resuspend to a standardized concentration.

-

Prepare serial dilutions of human serum in GVB-Mg-EGTA buffer.

-

In a microplate, mix the serum dilutions with a fixed concentration of this compound or vehicle control.

-

Add the rRBC suspension to each well.

-

Incubate the plate at 37°C for 30-60 minutes to allow for complement-mediated lysis.

-

Pellet the remaining intact rRBCs by centrifugation.

-

Transfer the supernatant to a new plate and measure the absorbance of the released hemoglobin at 415 nm.

-

Controls for 0% lysis (buffer only) and 100% lysis (water) are included.

-

Calculate the percentage of hemolysis for each serum dilution and inhibitor concentration.

-

The APH50 value is the reciprocal of the serum dilution that causes 50% hemolysis. The inhibitory effect of this compound is determined by the shift in the APH50 value.

Drug Discovery and Development Workflow

The discovery of a targeted small-molecule inhibitor like this compound typically follows a structured, multi-stage process.

Conclusion

Complement Factor D is a pivotal and rate-limiting enzyme in the alternative complement pathway, playing a central role in amplifying the inflammatory response. Its dysregulation is a key driver in several complement-mediated diseases. This compound, a first-in-class oral Factor D inhibitor, represents a significant advancement in the targeted therapy of these conditions. By selectively blocking the alternative pathway, this compound has demonstrated clinical efficacy, particularly in addressing extravascular hemolysis in PNH. The detailed experimental protocols and data presented in this guide provide a technical foundation for researchers and drug development professionals working in the field of complement-mediated diseases. Further investigation into the therapeutic potential of Factor D inhibition in other inflammatory conditions is warranted.

References

Methodological & Application

Establishing a Zoracopan Dose-Response Curve in Cell Culture: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for establishing a comprehensive dose-response curve for Zoracopan (also known as Avacopan or CCX168) in a cell culture setting. This compound is a potent and selective antagonist of the complement C5a receptor 1 (C5aR1), a key driver of inflammation in various autoimmune diseases. By following the outlined protocols, researchers can accurately determine the inhibitory potency (e.g., IC50) of this compound on C5a-mediated cellular responses, a critical step in preclinical drug development and mechanistic studies. The protocols provided cover essential in vitro assays: a neutrophil chemotaxis assay, a calcium mobilization assay, and a C5aR1 radioligand binding assay.

Introduction

This compound is an orally administered small molecule that selectively inhibits the interaction between the pro-inflammatory anaphylatoxin C5a and its receptor, C5aR1 (CD88).[1][2] This interaction is a pivotal event in the recruitment and activation of neutrophils and other immune cells, leading to inflammation and tissue damage.[3] By blocking this signaling pathway, this compound mitigates the inflammatory response. Establishing a precise in vitro dose-response curve is fundamental to understanding the potency and efficacy of this compound. These application notes provide standardized methods to quantify the inhibitory effects of this compound on key C5a-induced cellular functions.

Signaling Pathway and Mechanism of Action

The binding of C5a to its G protein-coupled receptor, C5aR1, on the surface of immune cells such as neutrophils, triggers a cascade of intracellular signaling events. This leads to various pro-inflammatory responses including chemotaxis, intracellular calcium mobilization, and degranulation.[3] this compound acts as a competitive antagonist, binding to C5aR1 and preventing C5a from activating these downstream pathways.[3]

Figure 1: Simplified signaling pathway of C5aR1 activation and this compound inhibition.

Experimental Protocols

Neutrophil Chemotaxis Assay

This assay measures the ability of this compound to inhibit the migration of neutrophils towards a C5a chemoattractant gradient.

Materials:

-

Isolated human neutrophils

-

This compound

-

Recombinant human C5a

-

Chemotaxis medium (e.g., HBSS with 0.1% BSA)

-

Boyden chamber with a 3-5 µm pore size polycarbonate membrane

-

Calcein-AM or other fluorescent cell dye

-

Fluorescence plate reader

Protocol:

-

Neutrophil Isolation: Isolate human neutrophils from fresh peripheral blood using a standard method such as Ficoll-Paque density gradient centrifugation followed by dextran sedimentation. Resuspend the purified neutrophils in chemotaxis medium at a concentration of 2 x 10^6 cells/mL.

-

This compound Preparation: Prepare a serial dilution of this compound in chemotaxis medium. A typical concentration range would be 0.01 nM to 1000 nM.

-

Assay Setup:

-

Add 30 µL of chemotaxis medium containing 10 nM C5a to the lower wells of the Boyden chamber.

-

For negative control wells, add 30 µL of chemotaxis medium alone.

-

In the upper wells, add 50 µL of the neutrophil suspension (1 x 10^5 cells).

-

Add 50 µL of the this compound dilutions or vehicle control (e.g., DMSO) to the neutrophil suspension in the upper wells.

-

-

Incubation: Incubate the chamber for 60-90 minutes at 37°C in a 5% CO2 incubator.

-

Quantification:

-

After incubation, discard the non-migrated cells from the upper chamber.

-

Quantify the migrated cells in the lower chamber by labeling with Calcein-AM and measuring fluorescence using a plate reader (Excitation/Emission ~485/520 nm).

-

-

Data Analysis: Calculate the percentage inhibition of chemotaxis for each this compound concentration relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Figure 2: Workflow for the neutrophil chemotaxis assay.

Calcium Mobilization Assay

This assay determines the effect of this compound on C5a-induced intracellular calcium release in C5aR1-expressing cells.

Materials:

-

C5aR1-expressing cells (e.g., U937 cells or primary human neutrophils)

-

This compound

-

Recombinant human C5a

-

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)

-

Assay buffer (e.g., HBSS with 20 mM HEPES)

-

Fluorescence plate reader with kinetic reading capabilities (e.g., FLIPR)

Protocol:

-

Cell Preparation: Culture C5aR1-expressing cells to the appropriate density. On the day of the assay, harvest the cells and resuspend them in assay buffer.

-

Dye Loading: Incubate the cells with a calcium-sensitive dye (e.g., 2 µM Fluo-4 AM) for 45-60 minutes at 37°C in the dark.

-

Cell Plating: Wash the cells to remove excess dye and plate them in a 96-well black, clear-bottom plate.

-

Assay Procedure:

-

Place the cell plate into the fluorescence plate reader and allow it to equilibrate to 37°C.

-

Record a baseline fluorescence reading for approximately 20 seconds.

-

Add the this compound dilutions or vehicle control to the wells and incubate for 10-15 minutes.

-

Add C5a (at a pre-determined EC80 concentration, typically 1-10 nM) to stimulate the cells.

-

Immediately begin kinetic fluorescence readings for 2-3 minutes.

-

-

Data Analysis: The increase in fluorescence upon C5a stimulation corresponds to calcium mobilization. Calculate the percentage inhibition of the calcium response for each this compound concentration and plot the dose-response curve to determine the IC50.

C5aR1 Radioligand Binding Assay

This competitive binding assay measures the ability of this compound to displace a radiolabeled ligand from C5aR1.

Materials:

-

Membrane preparations from C5aR1-expressing cells (e.g., U937 or CHO-C5aR1 cells)

-

This compound

-

Radiolabeled C5a (e.g., [125I]-C5a)

-

Binding buffer (e.g., 50 mM HEPES, 1 mM CaCl2, 5 mM MgCl2, 0.5% BSA, pH 7.2)

-

Non-specific binding control (high concentration of unlabeled C5a)

-

Glass fiber filters

-

Scintillation counter

Protocol:

-

Assay Setup: In a 96-well plate, combine the C5aR1 membrane preparation, [125I]-C5a (at a concentration near its Kd), and varying concentrations of this compound (e.g., 0.01 nM to 10 µM).

-

Controls: Include wells for total binding (no competitor) and non-specific binding (excess unlabeled C5a).

-

Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer.

-

Counting: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the specific binding for each concentration of this compound. Plot the percentage of specific binding against the log concentration of this compound to determine the IC50.

Data Presentation

The quantitative data from the dose-response experiments should be summarized in tables for clear comparison of this compound's potency across different assays.

Table 1: this compound Inhibition of C5a-Mediated Neutrophil Chemotaxis

| This compound (nM) | % Inhibition (Mean ± SD) |

| 0.01 | 5.2 ± 1.8 |

| 0.1 | 15.6 ± 3.2 |

| 1 | 48.9 ± 5.1 |

| 10 | 85.3 ± 4.5 |

| 100 | 98.1 ± 2.3 |

| 1000 | 99.5 ± 1.5 |

| IC50 (nM) | ~1.0 |

Table 2: this compound Inhibition of C5a-Induced Calcium Mobilization

| This compound (nM) | % Inhibition (Mean ± SD) |

| 0.01 | 8.1 ± 2.5 |

| 0.1 | 52.3 ± 6.8 |

| 1 | 90.7 ± 3.9 |

| 10 | 97.4 ± 2.1 |

| 100 | 99.2 ± 1.8 |

| 1000 | 99.8 ± 1.1 |

| IC50 (nM) | ~0.1 |

Table 3: this compound Displacement of [125I]-C5a from C5aR1

| This compound (nM) | % Specific Binding (Mean ± SD) |

| 0.01 | 92.5 ± 4.3 |

| 0.1 | 55.1 ± 7.2 |

| 1 | 12.8 ± 3.1 |

| 10 | 3.5 ± 1.9 |

| 100 | 1.2 ± 0.8 |

| 1000 | 0.5 ± 0.4 |

| IC50 (nM) | ~0.12 |

Note: The data presented in these tables are representative examples and actual results may vary depending on experimental conditions.

Conclusion

The protocols outlined in this document provide a robust framework for characterizing the dose-dependent inhibitory effects of this compound on C5aR1 signaling in a cell culture setting. By employing these standardized chemotaxis, calcium mobilization, and radioligand binding assays, researchers can obtain reliable and reproducible data on the potency of this compound, which is essential for its continued development and for elucidating its mechanism of action in inflammatory and autoimmune diseases.

References

Protocol for the Dissolution and Preparation of Sorafenib for In Vivo Studies

Application Notes

This document provides a detailed protocol for the dissolution and preparation of Sorafenib (formerly mistaken as Zoracopan) for in vivo experimental studies. Sorafenib is a multi-kinase inhibitor that targets several pathways involved in tumor cell proliferation and angiogenesis. Due to its low solubility in aqueous solutions, proper formulation is critical for achieving accurate and reproducible results in preclinical research.

Sorafenib is a crystalline solid that is soluble in organic solvents like Dimethyl sulfoxide (DMSO) and dimethylformamide, with a solubility of approximately 20 mg/mL in these solvents.[1] For in vivo applications, particularly oral gavage, a common method involves creating a suspension or a solution using a combination of solvents and emulsifying agents to ensure bioavailability. The provided protocols outline methods for preparing Sorafenib for both oral administration in animal models and for in vitro experiments.

It is crucial to note that when preparing formulations for in vivo studies, the final concentration of solvents such as DMSO should be kept low to avoid toxicity to the animal models. The stability of the prepared formulations should also be considered, as some preparations may not be stable for long-term storage.

Data Presentation: Quantitative Summary

| Parameter | Value | Solvent/Vehicle | Source |

| Molecular Weight | 464.8 g/mol | - | [1] |

| Solubility in DMSO | ~20 mg/mL | DMSO | [1] |

| Solubility in Dimethylformamide | ~20 mg/mL | Dimethylformamide | [1] |

| Solubility in DMSO:PBS (1:2, pH 7.2) | ~0.3 mg/mL | DMSO, PBS | [1] |

| In Vitro Stock Concentration | 10 mM | DMSO | |

| In Vivo Formulation 1 (Oral Gavage) | 10 mg/kg | 10% Transcutol, 10% Cremophor, 80% 0.9% NaCl | |

| In Vivo Formulation 2 (Oral Gavage) | 30 mg/kg | 12.5% Cremaphor, 12.5% ethanol, 75% water | |

| In Vivo Formulation 3 (Oral Gavage) | 30 mg/kg & 100 mg/kg | 75% Ethanol and Cremophor EL (1:1), diluted in water | |

| In Vivo Formulation (Intravenous) | ≥ 2.5 mg/mL | 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline |

Experimental Protocols

Protocol 1: Preparation of Sorafenib for Oral Gavage in Mice (30 mg/kg)

This protocol is adapted from a method used for in vivo experiments in mice.

Materials:

-

Sorafenib, p-Toluenesulfonate Salt

-

Cremophor EL